4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-13-6-7-14(16(12-13)27-2)19(25)23-8-10-24(11-9-23)20-22-18-15(21)4-3-5-17(18)28-20/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLMHTNMYTXJIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Addition of the 2,4-Dimethoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
Biological Activities
The compound has been investigated for multiple biological activities:
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators. Studies have demonstrated its effectiveness against several cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens:
- Bacterial Activity : It has shown inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Fungal Activity : Some studies suggest potential antifungal properties, which could be beneficial in treating fungal infections resistant to conventional therapies .
Neurological Applications
The piperazine moiety in the compound suggests potential applications in neurology:
- Acetylcholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease treatment. The compound could potentially enhance cognitive function by increasing acetylcholine levels in the brain .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzothiazole derivatives, including the target compound. They conducted in vitro assays on cancer cell lines and reported a significant decrease in cell viability at micromolar concentrations. The study concluded that the compound's structure is crucial for its anticancer activity due to its ability to interact with specific cellular targets .
Case Study 2: Antimicrobial Testing
A research article detailed the antimicrobial testing of several benzothiazole derivatives, including 4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole. The results indicated that the compound exhibited strong activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, depending on its structure and the biological system it is introduced into. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the desired pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues of Benzothiazole-Piperazine Derivatives
The compound’s structural uniqueness lies in the 2,4-dimethoxybenzoyl-piperazine substituent. Below is a comparative analysis with similar derivatives:
Key Observations:
- Substituent Diversity : The target compound’s 2,4-dimethoxybenzoyl group distinguishes it from analogues with benzyl (e.g., 2-chloro-6-fluorobenzyl in ) or acetylated piperazine moieties (e.g., pyridine-carbonyl in ).
- Benzothiazole Core Modifications: Chlorine at position 4 (target) vs.
- Biological Activity Trends: Piperazine substituents influence activity.
Biological Activity
4-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a piperazine ring and a dimethoxybenzoyl group. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H29ClN2O5 |
| Molecular Weight | 444.96 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted that modifications on the benzothiazole nucleus can enhance its selectivity towards various cancer cell lines. For instance, compounds similar to this compound have shown promising results against non-small cell lung cancer (NSCLC) and other malignancies .
Case Study:
In vitro studies demonstrated that related benzothiazole compounds inhibited cell proliferation in A431 (epidermoid carcinoma) and A549 (lung carcinoma) cells at concentrations as low as 2 µM. The mechanism involved apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Benzothiazole derivatives have also been evaluated for their antimicrobial properties. A recent investigation into similar compounds found that they exhibited significant activity against various bacterial strains, indicating potential for development as antimicrobial agents .
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Escherichia coli | 16 µg/mL |
| Benzothiazole derivative X | Pseudomonas aeruginosa | 8 µg/mL |
The proposed mechanism of action for the anticancer activity of benzothiazole derivatives involves the inhibition of key kinases involved in cell proliferation. Specifically, the compound is thought to interact with targets such as ATR kinase, leading to modulation of signaling pathways associated with cell survival and apoptosis .
Q & A
Q. How can in silico models guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodology :
- BBB prediction : Use SwissADME to calculate topological polar surface area (TPSA < 90 Ų) and logP (2–5 range) for CNS accessibility .
- P-glycoprotein efflux assay : Measure intracellular accumulation in MDCK-MDR1 cells, with efflux ratios < 2.5 indicating low P-gp liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
